molecular formula C8H13F2NO2 B8738439 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide

3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide

Cat. No.: B8738439
M. Wt: 193.19 g/mol
InChI Key: MTPZPVSHHQGWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide is a fluorinated compound with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentane ring substituted with difluoro, methoxy, and methyl groups. It is primarily used in research and industrial applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with difluoromethylamine and methoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The difluoro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include the formation of stable complexes with target molecules, leading to desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide

InChI

InChI=1S/C8H13F2NO2/c1-11(13-2)7(12)6-3-4-8(9,10)5-6/h6H,3-5H2,1-2H3

InChI Key

MTPZPVSHHQGWRQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CCC(C1)(F)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-methoxy-N-methyl-3-oxocyclopentanecarboxamide (2.43 g, 14.19 mmol) in 30 mL toluene under nitrogen was added deoxo-fluor® (7.05 mL, 38.3 mmol) followed by trifluoroacetic acid (0.219 mL, 2.84 mmol). The reaction was sealed and heated to 40° C. overnight. The reaction mixture was cooled, diluted with Et2O, cooled to 0° C. in an ice bath and quenched slowly with 75 mL 2N NaOH with rapid stirring. The aq. Layer was separated and extracted once with Et2O. The combined organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. Purified by silica gel chromatography (50% EA/hexanes) gave (rac)-3,3-difluoro-N-methoxy-N-methylcyclopentanecarboxamide as a light yellow oil. 1H NMR (400 MHz, CDCl3-d) δ ppm 3.71 (s, 3 H), 3.29-3.43 (m, 1 H), 3.21 (s, 3 H), 2.17-2.54 (m, 3 H), 1.93-2.15 (m, 3 H).
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2.43 g
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30 mL
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0.219 mL
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